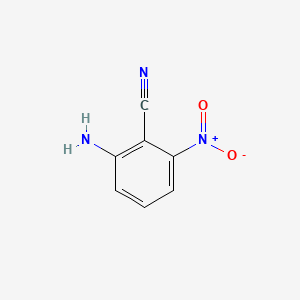

2-Amino-6-nitrobenzonitrile

概要

説明

2-Amino-6-nitrobenzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Amino-6-nitrobenzonitrile, they do provide insights into similar compounds, which can help us understand the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles has been explored through different methods. For instance, a variety of 2-aminobenzonitriles were prepared from 2-arylindoles using a tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage in a one-pot fashion . This method is notable for its use of an inexpensive iron(III) catalyst and its scalability. Although not directly about 2-Amino-6-nitrobenzonitrile, this study provides a potential pathway for its synthesis by analogy.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-nitrobenzonitrile has been determined using various spectroscopic techniques. For example, the crystal structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile was determined, revealing that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the latter causing a twist due to its large volume . This information can be extrapolated to suggest that the nitro and amino substituents in 2-Amino-6-nitrobenzonitrile may also influence its molecular conformation.

Chemical Reactions Analysis

The reactivity of aminobenzonitriles with other chemical species has been investigated. For example, 4-aminobenzonitrile and 3-aminobenzonitrile react with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . In the case of 2-aminobenzonitrile, the reaction leads to the insertion of the nitrile group into one of the B-halogen bonds. This suggests that 2-Amino-6-nitrobenzonitrile may also exhibit unique reactivity due to the presence of the amino and nitro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-6-nitrobenzonitrile have been studied using density functional theory (DFT). For instance, the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties of a related compound were investigated, showing that the first hyperpolarizability value increases with solvent polarity . This indicates that 2-Amino-6-nitrobenzonitrile may also exhibit interesting NLO properties that vary with the environment.

科学的研究の応用

Synthesis of Novel Compounds

2-Amino-6-nitrobenzonitrile is utilized in the synthesis of novel compounds. For instance, it is used in the preparation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, a compound identified through various spectroscopic methods and crystal X-ray diffraction (Li et al., 2006).

Comparison with Natural Base Pairs

Research has been conducted comparing base pairs of 4-amino-3-nitrobenzonitrile molecule with uracil, thymine, and cytosine nucleobases to natural Watson-Crick pairs. This study explores the flexibility and dipole moments of these pairs, proposing new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).

Investigation in Mutagenicity

2-Amino-6-nitrobenzonitrile is studied for its mutagenic effects in the Ames test. This research is essential for understanding the environmental and health impacts of certain commercial azo dyes and their reduction products (Josephy et al., 2018).

Synthesis of 2-Aminobenzonitriles

The compound is also involved in the synthesis of 2-aminobenzonitriles from 2-arylindoles. This process includes a tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed C-C bond cleavage, demonstrating a novel method for synthesizing benzoxazinones (Chen et al., 2018).

Development of Antimalarial and Antibacterial Compounds

Studies on 2,4-diamino-6-[(aralkyl and alicyclid)thio-, sulfinyl-, and sulfonyl]quinazolines, synthesized from 2-nitrobenzonitrile derivatives, have been conducted to evaluate their antimalarial and antibacterial effects. This research contributes to the development of new pharmaceutical compounds (Elslager et al., 1978).

作用機序

Target of Action

The primary target of 2-Amino-6-nitrobenzonitrile is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . This enzyme plays a crucial role in neurodegenerative disorders, making it a significant target for therapeutic interventions .

Mode of Action

2-Amino-6-nitrobenzonitrile interacts with AChE, inhibiting its activity . The compound’s inhibition of AChE occurs in the nanomolar to micromolar range . This interaction results in the prevention of acetylcholine breakdown, thereby prolonging its action and potentially alleviating symptoms of neurodegenerative disorders .

Biochemical Pathways

Given its role as an ache inhibitor, it likely impacts the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels and enhanced cholinergic neurotransmission .

Pharmacokinetics

The compound’s inhibitory activity against ache suggests that it can reach the target site in the body effectively

Result of Action

The inhibition of AChE by 2-Amino-6-nitrobenzonitrile leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This could potentially alleviate symptoms of neurodegenerative disorders where acetylcholine levels are typically reduced .

Safety and Hazards

特性

IUPAC Name |

2-amino-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEQTCIVZQOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507805 | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-nitrobenzonitrile | |

CAS RN |

63365-23-1 | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

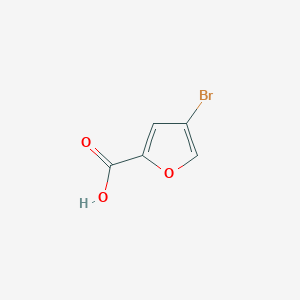

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

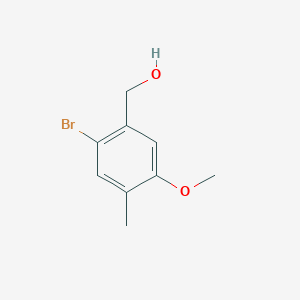

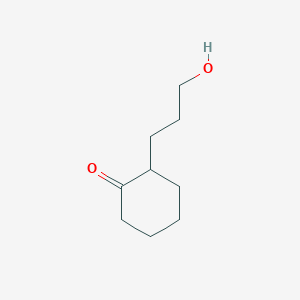

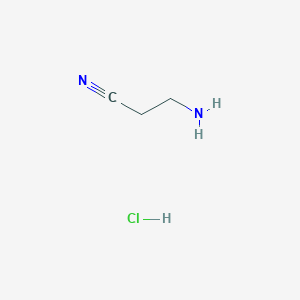

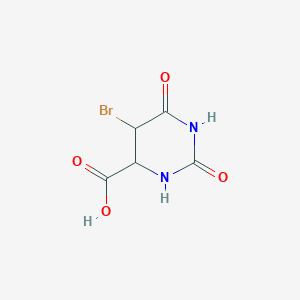

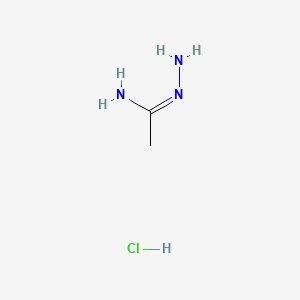

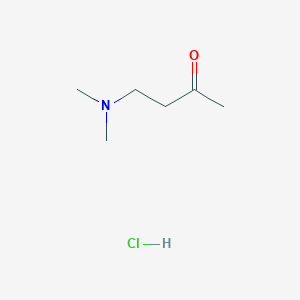

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)